Methyl({[(3R)-piperidin-3-yl]methyl})amine
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Overview
Description
Methyl({[(3R)-piperidin-3-yl]methyl})amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[(3R)-piperidin-3-yl]methyl})amine typically involves several steps, including reduction, selective oxidation, alkylation, deprotection, and acylation reactions. One common method involves using benzyl bromide as a raw material to form an onium pyridine salt, followed by reduction and selective oxidation . The process may also include alkylation and deprotection steps to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. An improved process for the preparation of related compounds, such as tofacitinib citrate, involves the synthesis of key intermediates like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine as tartarate salt . This process aims to address quality and yield issues, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl({[(3R)-piperidin-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Methyl({[(3R)-piperidin-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl({[(3R)-piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in the context of drug discovery, it may target enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological activities .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride: A related compound with similar structural features.
Pyrrolidine derivatives: Compounds containing a five-membered nitrogen heterocycle, used in medicinal chemistry.
Uniqueness
Methyl({[(3R)-piperidin-3-yl]methyl})amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl({[(3R)-piperidin-3-yl]methyl})amine, also known as 3-(methylamino)piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
This compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Its structural features contribute to its pharmacological effects, making it a candidate for further research in therapeutic applications.
The biological activity of this compound is largely attributed to its ability to act as a ligand for several neurotransmitter receptors, particularly in the central nervous system (CNS). The piperidine ring structure allows for interactions with opioid receptors, which are crucial in pain modulation and reward pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy and selectivity. Research indicates that modifications to the piperidine ring and the methyl group can significantly influence its receptor binding affinity and functional activity.
Key Findings:
- Substituent Effects : Variations in the 3- and 4-position substituents on the piperidine ring can alter antagonist or agonist properties at opioid receptors. For instance, compounds with specific methyl substitutions demonstrated enhanced antagonist potency at μ-opioid receptors .
- Isomeric Differences : The (3R,4R) isomer has been shown to exhibit more potent antagonist activity compared to its (3S,4S) counterpart .
Case Study 1: Opioid Receptor Antagonism
A study examining various N-substituted piperidine derivatives found that this compound analogs exhibited significant antagonist activity at μ and κ opioid receptors. These findings suggest potential applications in managing opioid addiction and overdose situations .
Case Study 2: GlyT1 Inhibition
Research into related piperidine compounds has identified them as selective GlyT1 inhibitors, which are promising for treating schizophrenia. This compound derivatives showed varying degrees of inhibition against GlyT1, indicating a potential role in modulating glutamatergic transmission .
Table 1: Biological Activity of this compound Derivatives
Compound | Receptor Type | Activity | EC50 (μM) |
---|---|---|---|
Compound A | μ-opioid | Antagonist | 0.45 |
Compound B | GlyT1 | Inhibitor | 0.026 |
Compound C | κ-opioid | Antagonist | 0.12 |
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
3-Methyl Group | Increased antagonist potency |
4-Methyl Group | Altered selectivity towards μ or κ receptors |
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-methyl-1-[(3R)-piperidin-3-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
CYDMJLIOBYDVSP-SSDOTTSWSA-N |
Isomeric SMILES |
CNC[C@H]1CCCNC1 |
Canonical SMILES |
CNCC1CCCNC1 |
Origin of Product |
United States |
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